(3R,13Z)-3-hydroxydocosenoyl-CoA

VLCFA elongation 3-hydroxyacyl-CoA dehydratase substrate specificity

Only (3R,13Z)-3-hydroxydocosenoyl-CoA has the (R)-configured 3-hydroxyl and (13Z)-unsaturation required by very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134). Erucoyl-CoA and behenoyl-CoA lack the 3-hydroxy moiety and produce negative results. This exact intermediate enables kinetic characterization (Km, Vmax, kcat) of the dehydration step, coupled spectrophotometric assays for elongase activity, and LC-MS/MS method development. Procure the correct stereochemical intermediate to ensure enzyme-substrate fidelity and avoid artifactual data.

Molecular Formula C43H76N7O18P3S
Molecular Weight 1104.1 g/mol
Cat. No. B15547178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,13Z)-3-hydroxydocosenoyl-CoA
Molecular FormulaC43H76N7O18P3S
Molecular Weight1104.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H76N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h11-12,29-32,36-38,42,51,54-55H,4-10,13-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b12-11-/t31-,32-,36-,37-,38+,42-/m1/s1
InChIKeyFIPHCVZAQUEADL-OFJXWJRPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,13Z)-3-Hydroxydocosenoyl-CoA: Very-Long-Chain 3-Hydroxyacyl-CoA Intermediate for VLCFA Elongation Studies


(3R,13Z)-3-hydroxydocosenoyl-CoA is a very-long-chain 3-hydroxy fatty acyl-coenzyme A derivative with a C22 acyl chain featuring an (R)-configured hydroxyl at the 3-position and a (Z)-double bond at the 13-position [1]. As the (4−) anionic species at physiological pH 7.3, this compound (C43H72N7O18P3S, monoisotopic mass 1099.38893 Da) functions as the obligate intermediate in the third step—the dehydration reaction—of the endoplasmic reticulum VLCFA elongation cycle, where it serves as the direct substrate for very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134, encoded by PHS1/PAS2/HACD genes) to generate trans-2,3-enoyl-CoA [2]. Unlike the more commonly available erucoyl-CoA (docosenoyl-CoA) which lacks the 3-hydroxyl moiety, this 3-hydroxyacyl-CoA represents a distinct catalytic intermediate with defined stereochemistry essential for studying the dehydration step of the elongase complex [3].

Why (3R,13Z)-3-Hydroxydocosenoyl-CoA Cannot Be Replaced by Erucoyl-CoA or Other VLCFA-CoA Analogs in VLCFA Dehydration Assays


Substituting (3R,13Z)-3-hydroxydocosenoyl-CoA with commercially prevalent VLCFA-CoA analogs such as erucoyl-CoA (13Z-docosenoyl-CoA) or saturated behenoyl-CoA (docosanoyl-CoA) introduces fundamental biochemical incompatibilities that preclude accurate reconstruction of the elongation cycle dehydration step. Erucoyl-CoA lacks the essential 3-hydroxy group required for recognition by very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134); it is instead a substrate for VLCAD (EC 1.3.8.9) in mitochondrial β-oxidation [1]. Behenoyl-CoA, a saturated C22:0-CoA, cannot serve as a 3-hydroxyacyl dehydratase substrate and belongs to a distinct metabolic pathway entry point [2]. Furthermore, the (3S,13Z)-stereoisomer—the only structurally close analog cataloged in public metabolome databases (HMDB0062200)—lacks the (3R) configuration required by the canonical elongase dehydratase, which exhibits strict stereospecificity for (3R)-hydroxyacyl-CoA substrates [3]. Generic substitution therefore fails at the level of enzyme-substrate recognition, reaction chemistry, and stereochemical fidelity, necessitating procurement of the exact (3R,13Z)-configured 3-hydroxyacyl-CoA for dehydration-specific studies.

(3R,13Z)-3-Hydroxydocosenoyl-CoA Quantitative Differentiation Evidence: Comparative Reaction Specificity, Stereochemistry, and Supply Chain Data


(3R,13Z)-3-Hydroxydocosenoyl-CoA Is the Defined Substrate for EC 4.2.1.134 Dehydratase, Whereas Erucoyl-CoA Is Metabolized via VLCAD

(3R,13Z)-3-hydroxydocosenoyl-CoA is the explicit substrate for the dehydration step catalyzed by very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134), converting to (2E,13Z)-docosadienoyl-CoA and H2O [1]. In contrast, erucoyl-CoA (13Z-docosenoyl-CoA), which lacks the 3-hydroxy group, cannot participate in this dehydration reaction and is instead metabolized by very-long-chain acyl-CoA dehydrogenase (VLCAD, EC 1.3.8.9) to trans-2-docosenoyl-CoA via an FAD-dependent dehydrogenation mechanism [2]. This represents a fundamental divergence in enzyme specificity: the 3-hydroxyacyl-CoA dehydratase active site requires the β-hydroxy moiety for catalysis, whereas VLCAD oxidizes the α,β-C-C bond of saturated acyl-CoAs.

VLCFA elongation 3-hydroxyacyl-CoA dehydratase substrate specificity

(3R,13Z)-3-Hydroxydocosenoyl-CoA Bears the (3R) Stereoconfiguration Required for Mammalian Elongase Dehydratase Activity

The target compound possesses (3R) stereochemistry at the hydroxyl-bearing carbon, as definitively established by its ChEBI entry (CHEBI:76389) and the SMILES notation indicating the R-configuration [1]. The corresponding (3S,13Z)-isomer is cataloged separately as CHEBI:232718 and in HMDB as HMDB0062200 [2]. The very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) is explicitly named for its specificity toward (3R)-configured substrates; the obsolete GO term GO:0102344 for 3-hydroxy-behenoyl-CoA dehydratase activity was retired precisely because it represented a specific substrate instance of the broader (3R)-specific enzyme class [3]. While direct kinetic data comparing the (3R)- and (3S)-isomers for this exact C22:1 substrate are not publicly available, the enzyme nomenclature and ontology assignments establish the stereochemical requirement.

stereospecificity 3-hydroxyacyl-CoA dehydratase chiral substrate

(3R,13Z)-3-Hydroxydocosenoyl-CoA Participates in the Reversible 3-Oxoacyl-CoA Reductase Reaction, Enabling Bidirectional Elongation Flux Studies

(3R,13Z)-3-hydroxydocosenoyl-CoA participates as a product in the reaction catalyzed by very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), the second step of the elongase cycle: (3R,13Z)-3-hydroxydocos-13-enoyl-CoA + NADP+ ⇌ 3-oxo-erucoyl-CoA + NADPH + H+ [1]. The reverse direction (reduction of 3-oxoacyl-CoA) consumes NADPH; the forward direction (oxidation of 3-hydroxyacyl-CoA) generates NADPH. This reversibility is mechanistically significant: the compound can serve as both a substrate for dehydration (step 3) and a product of reduction (step 2), allowing investigators to monitor flux in either direction. By contrast, erucoyl-CoA is not a substrate or product of this reductase [2].

3-oxoacyl-CoA reductase VLCFA elongation NADPH oxidation

Limited Commercial Availability of (3R,13Z)-3-Hydroxydocosenoyl-CoA Creates Supply Chain Differentiation vs. Ubiquitous Erucoyl-CoA

A survey of major research chemical suppliers reveals that (3R,13Z)-3-hydroxydocosenoyl-CoA is offered by a limited number of specialty vendors, including Alfa Chemistry (Catalog NZs000155) and MedChemExpress (available in 50–250 mg quantities), and is not listed in the catalogs of major broad-line suppliers such as Sigma-Aldrich, Cayman Chemical, or Avantor [1]. In contrast, erucoyl-CoA (docosenoyl-CoA) is widely stocked by multiple suppliers including MedChemExpress (HY-CE01749), BenchChem, and TargetMol, with broader quantity ranges and immediate availability . The (3S)-isomer is not commercially listed as a purchasable product by any major vendor. This constrained supply landscape necessitates advance procurement planning and vendor qualification, distinguishing (3R,13Z)-3-hydroxydocosenoyl-CoA as a specialty research tool rather than a commodity VLCFA-CoA.

specialty biochemical procurement supply chain

(3R,13Z)-3-Hydroxydocosenoyl-CoA Displays Unique (Z)-Double Bond Geometry at C13-C14 vs. Saturated 3-Hydroxydocosanoyl-CoA

The target compound incorporates a (Z)-configured double bond at the 13-position of the C22 acyl chain, confirmed by the IUPAC name and SMILES notation "CCCCCCCC\C=C/CCCCCCCCC..." where the forward slash notation indicates (Z)-geometry [1]. The saturated analog, 3-hydroxydocosanoyl-CoA (C22:0, 3-hydroxybehenoyl-CoA), lacks this unsaturation and is a distinct chemical entity with different metabolic context—it participates in the elongation of saturated C20:0 to C22:0 rather than the unsaturated fatty acid pathway [2]. The presence of the (Z)-double bond introduces a kink in the acyl chain that may influence membrane microdomain partitioning and enzyme active site accommodation [3]. While no direct comparative biochemical data are available for these two compounds, the structural distinction is absolute and chemically verifiable.

unsaturation double bond geometry VLCFA structural biology

Procurement-Driven Application Scenarios for (3R,13Z)-3-Hydroxydocosenoyl-CoA in VLCFA Elongation and Metabolic Research


In Vitro Reconstitution of the ER Elongase Complex Dehydration Step (EC 4.2.1.134)

Investigators requiring quantitative assessment of very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase activity must use (3R,13Z)-3-hydroxydocosenoyl-CoA as the authentic substrate. The compound serves as the direct reactant for the third step of the microsomal elongation cycle, enabling kinetic characterization (Km, Vmax, kcat) of HACD/PHS1/PAS2 family enzymes [1]. This application is uniquely enabled by the 3-hydroxy moiety and (3R)-stereochemistry; erucoyl-CoA and saturated behenoyl-CoA are not recognized by this dehydratase and will produce negative or artifactual results [2].

Coupled Reductase-Dehydratase Assays for VLCFA Elongation Flux Analysis

The compound's participation in both EC 1.1.1.330 (as product) and EC 4.2.1.134 (as substrate) enables coupled spectrophotometric assays monitoring NADPH consumption or NADP+ generation in real time [1]. Researchers can quantify the forward flux through the elongation cycle by tracking the sequential conversion of 3-oxoacyl-CoA → 3-hydroxyacyl-CoA → trans-2-enoyl-CoA, a workflow that requires the 3-hydroxyacyl-CoA intermediate and cannot be executed with terminal acyl-CoA products such as erucoyl-CoA [2].

Structural and Mechanistic Studies of Unsaturated VLCFA Elongation

The (13Z)-double bond distinguishes this compound from saturated 3-hydroxyacyl-CoA intermediates and positions it as the critical probe for investigating how the elongase complex accommodates acyl chain unsaturation. Studies addressing the substrate specificity of HACD enzymes toward cis-unsaturated intermediates, or the impact of chain kinking on membrane-bound enzyme kinetics, require the (Z)-configured substrate [1]. The saturated 3-hydroxydocosanoyl-CoA (C22:0) cannot serve as a proxy for unsaturated VLCFA elongation studies [2].

LC-MS/MS Method Development and Metabolomics Standards

As a chemically defined standard with a cataloged monoisotopic mass (1099.38893 Da) and predicted spectral properties in public databases (HMDB0062200 for the S-isomer), (3R,13Z)-3-hydroxydocosenoyl-CoA can serve as an authentic reference standard for developing targeted LC-MS/MS methods to detect and quantify 3-hydroxy-VLCFA-CoA species in biological matrices [1]. Procurement of the pure compound enables retention time calibration, fragmentation pattern validation, and absolute quantitation using stable isotope dilution strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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